An In-depth Technical Guide to Isobornyl Methacrylate: Structure, Properties, and Applications
An In-depth Technical Guide to Isobornyl Methacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isobornyl methacrylate (IBMA), a versatile bicyclic monomer increasingly utilized in the development of high-performance polymers. This document details its chemical structure, physicochemical properties, synthesis, and polymerization, with a focus on experimental protocols and data relevant to researchers in materials science and drug development.
Chemical Structure and Identification
Isobornyl methacrylate is an organic compound with a unique structure characterized by a bulky, hydrophobic isobornyl group derived from camphene attached to a methacrylate functional group.[1] This distinctive architecture is central to the valuable properties it imparts to polymers.
The chemical structure of isobornyl methacrylate is as follows:
IUPAC Name: [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate[2]
Molecular Formula: C₁₄H₂₂O₂[2]
CAS Number: 7534-94-3
Physicochemical and Thermal Properties
The rigid and bulky nature of the isobornyl group significantly influences the physical and thermal properties of both the monomer and its corresponding polymer. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of Isobornyl Methacrylate
| Property | Value | Reference |
| Molecular Weight | 222.32 g/mol | [2] |
| Appearance | Clear, colorless to yellow liquid | [3][4] |
| Density | 0.983 g/mL at 25 °C | [3] |
| Boiling Point | 127-129 °C at 15 mmHg | [3][5] |
| Melting Point | -60 °C | [4] |
| Refractive Index (n²⁰/D) | 1.477 | [3] |
| Water Solubility | 5.44 mg/L at 20 °C | [6] |
| logP (Octanol-Water Partition Coefficient) | 5.09 | [4] |
| Vapor Pressure | 0.012 hPa at 25 °C | [6] |
Table 2: Thermal Properties of Poly(isobornyl methacrylate) (PIBMA)
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 110.5 °C to 206 °C (varies with tacticity) | [6][7] |
Synthesis of Isobornyl Methacrylate
Isobornyl methacrylate can be synthesized through several routes, most commonly via the esterification of isoborneol with methacrylic acid or its derivatives, or through the reaction of camphene with methacrylic acid.
Experimental Protocol: Synthesis via Esterification of Isoborneol
This protocol describes the synthesis of isobornyl methacrylate from (+)-isoborneol and methacrylic anhydride.[1]
Materials:
-
(+)-Isoborneol
-
Toluene
-
4-Methoxyphenol (polymerization inhibitor)
-
4-Dimethylaminopyridine (catalyst)
-
Methacrylic anhydride
-
1M Sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 5g of (+)-isoborneol in 15 mL of toluene in a reaction flask.
-
Add 4 mg of 4-methoxyphenol to the solution.
-
Add 0.4 g of 4-dimethylaminopyridine.
-
Slowly add a solution of 10 g of methacrylic anhydride in 10 mL of toluene to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, wash the mixture four times with 50 mL of 1M sodium bicarbonate solution.
-
Wash the organic phase twice with 50 mL of brine.
-
Separate the organic phase and remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Polymerization of Isobornyl Methacrylate
Isobornyl methacrylate readily undergoes free-radical polymerization to form poly(isobornyl methacrylate), a polymer with a high glass transition temperature.
Experimental Protocol: Free-Radical Polymerization
This protocol outlines the bulk free-radical polymerization of isobornyl methacrylate.[5]
Materials:
-
Isobornyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Chloroform
-
Methanol
Procedure:
-
Place the desired amount of isobornyl methacrylate in a polymerization tube.
-
Add AIBN as the initiator (typically 0.1-1.0 mol% relative to the monomer).
-
Seal the tube and degas the mixture by several freeze-pump-thaw cycles.
-
Immerse the sealed tube in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
-
Allow the polymerization to proceed for a predetermined time (e.g., 40 minutes).
-
Quench the reaction by cooling the tube in an ice bath.
-
Dissolve the resulting polymer in chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and dry it under vacuum at 60 °C for 48 hours.
Characterization of Monomer and Polymer
Standard analytical techniques are employed to characterize both isobornyl methacrylate and its polymer.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to determine the composition of copolymers.[1][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the monomer and polymer, such as the carbonyl group of the ester and the carbon-carbon double bond of the methacrylate group.[1]
Molecular Weight Determination
-
Size Exclusion Chromatography (SEC): SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of poly(isobornyl methacrylate).[9]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, a critical parameter for understanding its thermal stability and mechanical properties at different temperatures.[10]
Structure-Property Relationships
The unique chemical structure of isobornyl methacrylate directly translates to the desirable properties of its polymers.
Applications in Research and Drug Development
The favorable properties of poly(isobornyl methacrylate) make it a material of interest in various advanced applications.
-
Coatings and Adhesives: Its hardness, scratch resistance, and weatherability make it suitable for high-performance coatings and adhesives.[11]
-
Dental and Biomedical Materials: IBMA is explored as a diluent monomer in dental resin composites to reduce polymerization shrinkage and water sorption, potentially improving the longevity of dental restorations.[12] Its biocompatibility is a key factor in these applications.
-
Drug Delivery: While not having direct pharmacological activity, the hydrophobicity and stability of PIBMA-based polymers suggest their potential use in controlled-release drug delivery systems, particularly for hydrophobic drugs where protecting the payload from aqueous environments is crucial.[13][14]
-
Optical Materials: The clarity and high refractive index of PIBMA are advantageous for applications in optical fibers and lenses.[15]
Toxicology and Safety Considerations
Isobornyl methacrylate is considered to have low acute toxicity. However, as with other methacrylates, it can be a skin and eye irritant and may cause respiratory irritation.[10][16] It is also a potential skin sensitizer, and therefore, direct skin contact should be avoided.[17] In laboratory and manufacturing settings, appropriate personal protective equipment, including gloves and safety glasses, should be used, and work should be conducted in a well-ventilated area.[10] For drug development applications, comprehensive biocompatibility and toxicology studies of any final polymer formulation are essential.
References
- 1. Synthesis and Application of Isobornyl methacrylate_Chemicalbook [chemicalbook.com]
- 2. polymersource.ca [polymersource.ca]
- 3. mdpi.com [mdpi.com]
- 4. Minsky DTIC [dtic.minsky.ai]
- 5. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition [mdpi.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. US6479696B1 - Method for synthesis and process inhibition of isobornyl (meth)acrylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. polymersource.ca [polymersource.ca]
- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 11. foreverest.net [foreverest.net]
- 12. Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)A as a relevant monomer for industrial applications - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04663J [pubs.rsc.org]
- 13. New Methacrylated Biopolymer-Based Hydrogels as Localized Drug Delivery Systems in Skin Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hybrid responsive hydrogel carriers for oral delivery of low molecular weight therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 16. gjchemical.com [gjchemical.com]
- 17. Isobornyl Methacrylate | C14H22O2 | CID 904857 - PubChem [pubchem.ncbi.nlm.nih.gov]
